molecular formula C15H20BrNO2 B2408974 4-bromo-N-(2-cyclohexyl-2-hydroxyethyl)benzamide CAS No. 1351630-52-8

4-bromo-N-(2-cyclohexyl-2-hydroxyethyl)benzamide

Cat. No. B2408974
CAS RN: 1351630-52-8
M. Wt: 326.234
InChI Key: JBQLSDVYIRDGCS-UHFFFAOYSA-N
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Description

4-bromo-N-(2-cyclohexyl-2-hydroxyethyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is a derivative of benzamide and is often used as a tool in the study of various biological systems. In

Scientific Research Applications

Synthetic Building Blocks in Organic Chemistry
The chemical compound 4-bromo-N-(2-cyclohexyl-2-hydroxyethyl)benzamide plays a crucial role as a building block in the synthesis of complex organic molecules. For instance, it is utilized in the preparation of 5H-alkyl-2-phenyl-oxazol-4-ones through a microwave-assisted cyclization process. This process, which involves N-acylation of benzamides with alpha-bromo acid halides, serves as a foundation for the asymmetric synthesis of alpha-hydroxycarboxylic acid derivatives, showcasing its versatility in organic synthesis (Trost, Dogra, & Franzini, 2004).

Catalysis and Reaction Mechanisms
Further illustrating its application, the compound is involved in palladium-catalyzed cyclization reactions, as demonstrated in the synthesis of pachastrissamine (jaspine B), a biologically active marine natural product. The unique reactivity of bromoallenes, propargyl chlorides, and carbonates bearing hydroxy and benzamide groups in these cyclizations points to its critical role in facilitating complex ring-construction and stereoselective functionalization processes (Inuki, Yoshimitsu, Oishi, Fujii, & Ohno, 2010).

Material Science and Coordination Chemistry
In material science, this compound derivatives have been explored for the synthesis and structural characterization of metal complexes. These complexes, particularly with copper(II), exhibit intriguing spectral, electrochemical, and magnetic properties, making them potential candidates for various applications in coordination chemistry and materials science (Binzet, Külcü, Flörke, & Arslan, 2009).

Optoelectronic Devices
Derivatives of this compound are utilized in the design and synthesis of ethynyl-pyrene liquid crystals and gels, showcasing their application in the development of optoelectronic devices. The ability to tune the photoluminescence wavelength of the pyrene core by varying the substitution pattern and state of matter highlights its importance in creating materials with specific optical properties for electronic applications (Diring, Camerel, Donnio, Dintzer, Toffanin, Capelli, Muccini, & Ziessel, 2009).

properties

IUPAC Name

4-bromo-N-(2-cyclohexyl-2-hydroxyethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BrNO2/c16-13-8-6-12(7-9-13)15(19)17-10-14(18)11-4-2-1-3-5-11/h6-9,11,14,18H,1-5,10H2,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBQLSDVYIRDGCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(CNC(=O)C2=CC=C(C=C2)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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